2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime
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Overview
Description
2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime is a complex organic compound that features both a dinitrophenyl group and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime typically involves the following steps:
Formation of 2-(2,4-dinitrophenyl)cyclohexanone: This can be achieved by reacting cyclohexanone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst such as sulfuric acid.
Oxime Formation: The resulting 2-(2,4-dinitrophenyl)cyclohexanone is then reacted with hydroxylamine hydrochloride to form the oxime.
O-(3-chloro-2-fluorobenzyl) Substitution: Finally, the oxime is reacted with 3-chloro-2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for synthesizing pharmaceutical compounds with potential anticancer or antiviral activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime involves its interaction with various molecular targets:
Nucleophilic Addition: The oxime group can undergo nucleophilic addition reactions, forming stable intermediates.
Electrophilic Substitution: The dinitrophenyl group can participate in electrophilic substitution reactions, affecting the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime: Similar in structure but with a different substituent on the benzyl group.
2-chlorocyclohexanone: Shares the cyclohexanone core but lacks the dinitrophenyl and oxime groups.
Properties
IUPAC Name |
(Z)-N-[(3-chloro-2-fluorophenyl)methoxy]-2-(2,4-dinitrophenyl)cyclohexan-1-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O5/c20-16-6-3-4-12(19(16)21)11-29-22-17-7-2-1-5-14(17)15-9-8-13(23(25)26)10-18(15)24(27)28/h3-4,6,8-10,14H,1-2,5,7,11H2/b22-17- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKZNKQTINUECC-XLNRJJMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOCC2=C(C(=CC=C2)Cl)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/OCC2=C(C(=CC=C2)Cl)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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